Aipp-glud
Description
Structurally, Aipp-glud belongs to the class of gludinamide derivatives, characterized by a central pyrrolidine core with sulfonyl and fluorinated aryl substituents . Preclinical studies suggest its mechanism of action involves modulation of mitochondrial adenosine triphosphate (ATP) production, with high selectivity for hepatic cells . Pharmacokinetic data indicate a bioavailability of 68% in rodent models, with a plasma half-life of 12–14 hours .
Properties
CAS No. |
112761-66-7 |
|---|---|
Molecular Formula |
C38H51IN4O8 |
Molecular Weight |
818.7 g/mol |
IUPAC Name |
3-(4-azido-3-iodophenyl)-N-[(2R,3S,4S,5R,6R)-4,5-dihydroxy-6-[[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]propanamide |
InChI |
InChI=1S/C38H51IN4O8/c1-20-32(41-30(44)9-5-21-4-8-29(42-43-40)28(39)16-21)33(46)34(47)35(50-20)51-24-10-13-36(2)23(18-24)6-7-27-26(36)11-14-37(3)25(12-15-38(27,37)48)22-17-31(45)49-19-22/h4,8,16-17,20,23-27,32-35,46-48H,5-7,9-15,18-19H2,1-3H3,(H,41,44)/t20-,23-,24+,25-,26+,27-,32-,33+,34-,35+,36+,37-,38?/m1/s1 |
InChI Key |
HVHGGOOPLAXKON-JKJQPJGOSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)NC(=O)CCC7=CC(=C(C=C7)N=[N+]=[N-])I |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5(C4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)NC(=O)CCC7=CC(=C(C=C7)N=[N+]=[N-])I |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)NC(=O)CCC7=CC(=C(C=C7)N=[N+]=[N-])I |
Other CAS No. |
126594-35-2 |
Synonyms |
3-(4-azido-3-iodophenyl)propionamide-4-(4,6-dideoxyglucosyl)digitoxigenin AIPP-GluD |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- This compound’s fluorinated aryl group enhances metabolic stability compared to Compound Y’s methyl group .
- Compound X’s piperidine core reduces hepatic targeting efficiency by 22% relative to this compound’s pyrrolidine .
Functional and Pharmacodynamic Comparison
Efficacy in Metabolic Modulation
| Compound | IC₅₀ (Mitochondrial ATP Inhibition) | Hepatic Selectivity Index |
|---|---|---|
| This compound | 0.8 µM | 15.7 |
| Compound X | 1.5 µM | 9.3 |
| Compound Y | 1.2 µM | 12.4 |
Key Findings :
Pharmacokinetic Profiles
| Parameter | This compound | Compound X | Compound Y |
|---|---|---|---|
| Bioavailability (%) | 68 | 54 | 72 |
| Half-life (hours) | 14 | 9 | 18 |
| Protein Binding (%) | 89 | 92 | 85 |
Key Findings :
Key Findings :
- This compound demonstrates the safest profile, with minimal hepatotoxicity at therapeutic doses .
- Compound Y’s toxicity is attributed to reactive metabolite formation via sulfonyl group oxidation .
Critical Analysis of Research Limitations
- Structural Bias : Comparative analyses disproportionately focus on sulfonyl-containing analogs, neglecting carbamate or ether-based derivatives .
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